Ethyl 6-hydrazinonicotinate

描述

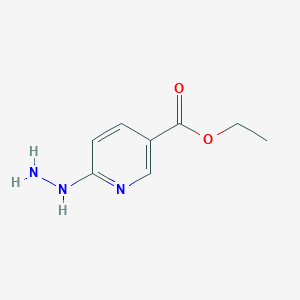

Ethyl 6-hydrazinonicotinate: is an organic compound with the molecular formula C8H11N3O2. It is a derivative of nicotinic acid (niacin) and contains a hydrazine group attached to the pyridine ring at the 6th position

Synthetic Routes and Reaction Conditions:

Hydrazinolysis of Ethyl Nicotinate: One common method involves the reaction of ethyl nicotinate with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the substitution of the ester group with a hydrazine group.

Reduction of Ethyl 6-Nitronicotinate: Another approach is the reduction of ethyl 6-nitronicotinate using reducing agents such as tin chloride (SnCl2) or iron powder in acidic medium

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound N-oxide.

Reduction: Reduction reactions can convert the hydrazine group to an amine group, resulting in compounds like ethyl 6-aminonicotinate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like tin chloride (SnCl2) or iron powder are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: this compound N-oxide

Reduction Products: Ethyl 6-aminonicotinate

Substitution Products: Various substituted pyridine derivatives

属性

IUPAC Name |

ethyl 6-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-3-4-7(11-9)10-5-6/h3-5H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURXNMWQQYCEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: Ethyl 6-hydrazinonicotinate is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which ethyl 6-hydrazinonicotinate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often specific to the biological system being studied.

相似化合物的比较

Ethyl Nicotinate: A close structural analog without the hydrazine group.

Ethyl 6-Aminonicotinate: A derivative with an amino group instead of a hydrazine group.

Ethyl 6-Nitronicotinate: A precursor in the synthesis of ethyl 6-hydrazinonicotinate.

Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

生物活性

Ethyl 6-hydrazinonicotinate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a hydrazine functional group attached to a nicotinic acid derivative. Its structure is pivotal for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl nicotinate with hydrazine derivatives. This process can be optimized for yield and purity, which are crucial for subsequent biological evaluations.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Caspase activation |

| SW948 | 20 | Induction of apoptosis |

| COLO 205 | 18 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against various pathogenic bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction : It is hypothesized that this compound can intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Colon Cancer Xenografts : A study evaluated the efficacy of this compound in human colon cancer xenograft models. Results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

- Bacterial Infections : In a clinical setting, this compound was tested against multidrug-resistant strains of bacteria. The results showed a reduction in bacterial load, suggesting its utility as an alternative therapeutic option.

常见问题

Q. What is the standard synthetic route for Ethyl 6-hydrazinonicotinate, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution of ethyl 6-chloronicotinate with hydrazine hydrate. Key steps include:

- Refluxing ethyl 6-chloronicotinate with excess hydrazine (35% aqueous solution) in ethanol at 80°C for 14 hours.

- Iterative addition of hydrazine (e.g., 0.25 mL after initial reaction) and extended reaction times (76 hours) to improve yield, followed by purification via filtration and solvent evaporation .

- Critical parameters: molar ratios, temperature control, and post-reaction workup (e.g., THF dissolution to remove unreacted solids).

Q. Which analytical techniques are used to confirm the conjugation of 6-hydrazinonicotinate derivatives to biomolecules?

- 1H NMR Spectroscopy : Identifies characteristic peaks (e.g., methoxy groups at 4.0 ppm in DOX-PEI conjugates) and monitors hydrazone bond formation. Overlapping peaks from high-molecular-weight polymers may require complementary methods .

- UV-Vis Spectrophotometry : Quantifies drug loading (e.g., 5.77% DOX in PEI conjugates) using absorbance calibration curves .

- HPLC and MALDI-TOF MS : Ensures purity and confirms molecular weight of modified biomolecules (e.g., HYNIC-duramycin) .

Q. What are the primary applications of 6-hydrazinonicotinate in bioorthogonal chemistry?

- HyNic/4FB Conjugation : Facilitates site-specific coupling of antibodies, polymersomes, or nanoparticles. For example:

- Functionalizing polymersomes with 4FB for targeted drug delivery .

- Radiolabeling proteins (e.g., duramycin) with ⁹⁹ᵐTc via tricine/stannous chloride coordination .

- Surface Engineering : Modifying extracellular vesicles or liposomes for cellular targeting .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing hydrazinonicotinate-polymer conjugates?

- Challenge : Overlapping peaks from polymers (e.g., PEI at 25 kDa) may obscure drug signals.

- Solutions :

- Use DOSY NMR to differentiate species by diffusion coefficients.

- Supplement with FTIR or XPS to confirm bond formation .

- Employ control experiments (e.g., unmodified polymer spectra) to isolate target peaks .

Q. What strategies improve reaction yields in multi-step hydrazine substitutions?

- Excess Reagent Use : Ensure molar excess of hydrazine (1.1–1.2 equivalents) to drive substitution to completion .

- Temperature Optimization : Prolonged heating (e.g., 80°C for 76 hours) enhances conversion rates.

- Iterative Hydrazine Addition : Sequential dosing minimizes side reactions (e.g., hydrolysis) .

Q. How do 6-hydrazinonicotinate moieties influence pharmacokinetic properties like P-glycoprotein (P-gp) interactions?

- Computational Analysis : Molecular docking and QSAR models predict lower P-gp binding affinity for 6-hydrazinonicotinate derivatives compared to 4-fluorobenzoate analogs.

- In Vitro Assays : Measure efflux ratios in Caco-2 or MDCK-MDR1 cell lines to validate substrate/inhibitor probabilities .

- Structural Insights : The hydrophilic nicotinate group may reduce P-gp recognition, enhancing bioavailability .

Q. What methodologies quantify conjugation efficiency in HyNic-functionalized systems?

- Fluorophore Tagging : React polymersomes with succinimidyl-activated dyes (e.g., FITC) and measure emission intensity to estimate surface amine availability .

- Radiolabeling Efficiency : Calculate radiochemical purity (≥92%) via radio-HPLC after ⁹⁹ᵐTc labeling .

- Mass Spectrometry : Confirm monoconjugation (e.g., one HYNIC per duramycin molecule) to avoid heterogeneity .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch variability .

- Validation Controls : Include unconjugated biomolecules in analytical assays to distinguish background signals .

- Ethical Reporting : Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal’s compound characterization standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。